![molecular formula C19H19ClN2O2 B2720614 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-56-5](/img/structure/B2720614.png)
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a chloro-substituted benzamide group and a piperidinyl phenyl moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free, prothrombinase, and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the chlorination of benzamide to introduce the chloro group. This is followed by the formation of the piperidinyl phenyl moiety through a series of reactions, including nitration, reduction, and cyclization. The final step involves coupling the two moieties under specific conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present in intermediates, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide
Uniqueness
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the specific substitution pattern on the benzamide and piperidinyl moieties, which may confer distinct biological activity and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-12-14(21-19(24)15-6-2-3-7-16(15)20)9-10-17(13)22-11-5-4-8-18(22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLAPBROUBROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
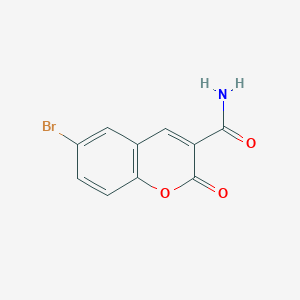

![2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2720536.png)


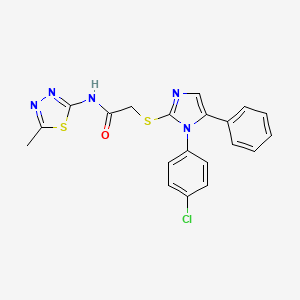
![tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate](/img/structure/B2720543.png)
![2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2720544.png)
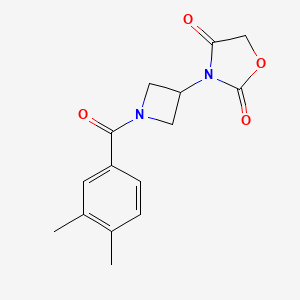
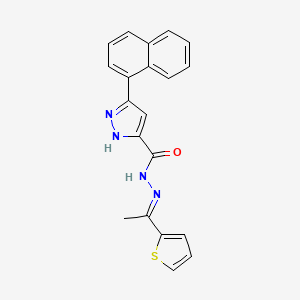
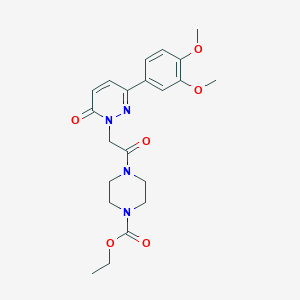
![N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720550.png)
![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2720552.png)
